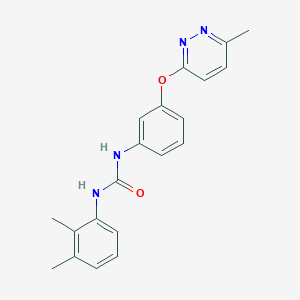

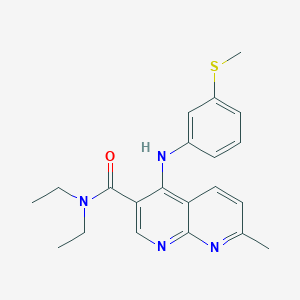

N,N-diethyl-7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

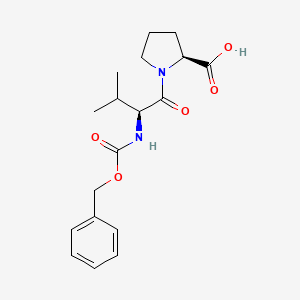

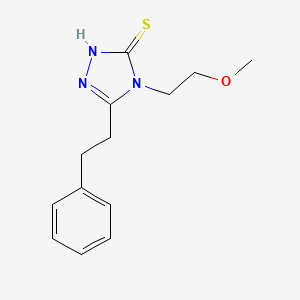

The compound "N,N-diethyl-7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridine-3-carboxamide" is a chemically synthesized molecule that belongs to the class of naphthyridine carboxamides. This class of compounds has been explored for various pharmacological properties, including anticoagulant, antihypertensive, anti-inflammatory, and cytotoxic activities. The structural features of these compounds, such as the naphthyridine core and the carboxamide functionality, are critical for their biological activity.

Synthesis Analysis

The synthesis of naphthyridine carboxamides involves several steps, starting from basic precursors like 2-aminonicotinic acid. The process includes the formation of intermediates such as N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides and their subsequent reactions with primary amines to yield various substituted naphthyridine carboxamides . The synthesis routes are designed to introduce different substituents at specific positions on the naphthyridine ring, which can significantly influence the pharmacological properties of the final compounds.

Molecular Structure Analysis

The molecular structure of naphthyridine carboxamides is characterized by a naphthyridine skeleton, which is a bicyclic system containing two nitrogen atoms at non-adjacent positions. The presence of a carboxamide group is essential for the biological activity of these compounds. Substituents on the naphthyridine ring, such as alkyl, aryl, or alkylamino groups, can modulate the molecule's interaction with biological targets, thereby affecting its pharmacological profile .

Chemical Reactions Analysis

Naphthyridine carboxamides can undergo various chemical reactions, which are utilized during their synthesis and can also influence their biological activity. For instance, the reaction with primary amines can lead to the formation of isomeric compounds with different substituents on the naphthyridine ring . Additionally, the reactivity of the carboxamide group can lead to further derivatization, which is a common strategy to optimize the pharmacological properties of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine carboxamides, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the naphthyridine core. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics. For example, the lipophilicity of the molecule can affect its ability to cross cell membranes and reach its target sites within the body .

科学的研究の応用

Antibacterial Properties

Research has shown that derivatives of 1,8-naphthyridine exhibit significant antibacterial activity. For example, compounds synthesized from 1,8-naphthyridine have been found to be more active than enoxacin, a known antibacterial agent, indicating their potential in developing new antibacterial drugs (Egawa et al., 1984).

Anti-Inflammatory and Analgesic Properties

Certain N,N-disubstituted 1,8-naphthyridine derivatives have shown potent anti-inflammatory and/or analgesic activities. Interestingly, these compounds lack acute gastrolesivity, which is a significant advantage over many existing anti-inflammatory drugs (Grossi et al., 2005).

Application in Urology

1,7-naphthyridine-6-carboxamide derivatives have been evaluated as NK(1) antagonists with potential therapeutic effects on bladder function disorders. These compounds have demonstrated efficacy in increasing the shutdown time of distension-induced rhythmic bladder contractions and the bladder volume threshold (Natsugari et al., 1999).

Self-Assembly Behaviors

Research into the steric effects of amino acids has led to the development of compounds based on 1,8-naphthyridine that can self-assemble into different nanostructures. This has potential applications in the field of nanotechnology and materials science (Fan et al., 2014).

Chemiluminescence in High-Performance Liquid Chromatography

Derivatives of 1,8-naphthyridine have been used as sensitive and selective derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Antimicrobial Activity

Chiral linear carboxamides with incorporated peptide linkage, synthesized from 1,8-naphthyridine derivatives, have shown promising antimicrobial properties (Khalifa et al., 2016).

Anticoagulant Screening

Naphthyridine derivatives have been studied for their anticoagulant effects, with certain compounds displaying notable activity in this domain (Nguyen & Ma, 2017).

特性

IUPAC Name |

N,N-diethyl-7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-14(3)23-20)19(18)24-15-8-7-9-16(12-15)27-4/h7-13H,5-6H2,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOKIVNTDROSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)SC)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)